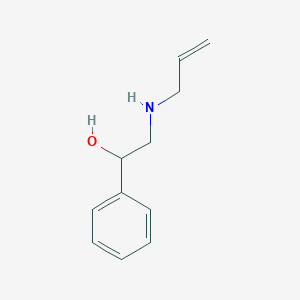
2-Allylamino-1-phenyl-ethanol
Cat. No. B8766957
Key on ui cas rn:
51319-18-7
M. Wt: 177.24 g/mol
InChI Key: PLMQQVYELPMXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04882429
Procedure details


A mixture of styrene oxide (24 mL, 0.2 moles) and allylamine (60.8 mL, 0.8 moles) was heated to reflux under nitrogen atmosphere, for 24 hours. Upon cooling, product crystallized and was triturated with hexane. Recrystallization from hexane afforded the title compound essentially uncontaminated by the other possible regioisomer. Ms m+/z=177; H1NMR (CDCl3): δ 7.3 (br.s, 5H), 5.6-6.1 (m, 1H), 4.9-5.4 (m, 2H), 4.75 (m, 1H), 3.2 (br.d, 2H), 2.9 (br.s, 2H), 2.7 (m, 2H).


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>>[CH2:10]([NH:13][CH2:1][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:9])[CH:11]=[CH2:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1C(C2=CC=CC=C2)O1
|
|
Name
|
|
|
Quantity
|
60.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under nitrogen atmosphere, for 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
product crystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)NCC(O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
